7-BIA
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Overview
Description
7-Butoxy Illudalic Acid Analogue (7-BIA) is a synthetic organic compound known for its inhibitory effects on receptor-type protein tyrosine phosphatase D (PTPRD). It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy Illudalic Acid Analogue involves the modification of illudalic acidThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction .
Industrial Production Methods: The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Butoxy Illudalic Acid Analogue undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Butoxy Illudalic Acid Analogue has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating addiction and neuropathic pain.
Industry: Utilized in the development of new pharmacological agents and biochemical assays
Mechanism of Action
The primary mechanism of action of 7-Butoxy Illudalic Acid Analogue involves the inhibition of receptor-type protein tyrosine phosphatase D (PTPRD). By inhibiting PTPRD, the compound modulates various cellular signaling pathways, which can lead to therapeutic effects such as reduced addiction behaviors and alleviation of neuropathic pain .
Comparison with Similar Compounds
Illudalic Acid: The parent compound from which 7-Butoxy Illudalic Acid Analogue is derived.
Other PTPRD Inhibitors: Compounds like SF1670 and TNO155, which also inhibit protein tyrosine phosphatases.
Uniqueness: 7-Butoxy Illudalic Acid Analogue is unique due to its specific structural modification, which enhances its inhibitory effects on PTPRD compared to other similar compounds. This structural uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for scientific research .
Biological Activity
7-BIA, or 7-butoxy illudalic acid, is a synthetic analog of illudalic acid known for its biological activity as an inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This compound has been studied primarily for its potential therapeutic applications in treating addiction and other neurological disorders. The following sections detail the biological activity, synthesis, and research findings related to this compound.
This compound functions as a selective inhibitor of PTPRD, which plays a crucial role in various cellular processes, including signal transduction and neuronal development. The inhibition of PTPRD can influence pathways involved in addiction and neuroplasticity. In vivo studies have demonstrated that this compound exhibits significant effects in mouse models related to cocaine abuse, suggesting its potential as a lead compound for further pharmaceutical development .
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Inhibition Studies : Preliminary assays indicated that this compound effectively inhibits PTPRD with a notable selectivity over other phosphatases, such as PTP1B and SHP2. This selectivity is essential for minimizing off-target effects in therapeutic applications .
- Behavioral Studies : In behavioral assays involving mice, this compound did not significantly affect locomotor speed or distance traveled, indicating that its effects may be more specific to reward pathways rather than general locomotion .
- Case Studies : In studies examining the effects of PTPRD inhibition on addiction behaviors, this compound was shown to reduce cocaine-seeking behavior in animal models. This suggests that targeting PTPRD could be a viable strategy for developing treatments for substance use disorders .
Data Table: Summary of Biological Activity
Synthesis of this compound
The synthetic route for this compound involves several steps that are critical for achieving the desired pharmacophore:
- Synthesis Steps : The synthesis of this compound is accomplished in approximately 13 steps, with the introduction of the butoxy substituent being a key initial step. Subsequent steps focus on constructing the tricyclic structure characteristic of illudalic acid analogs .
- Yield Improvement : Innovations in synthetic methods have improved yields compared to earlier approaches that reported lower overall yields (e.g., Woodward and Hoye's method yielded only 1.1%) .
Data Table: Synthesis Overview
Step | Description | Yield (%) |
---|---|---|
1 | Introduction of butoxy group | N/A |
2-13 | Construction of tricyclic structure | Varies |
Properties
IUPAC Name |
7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCIYWSVYDJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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